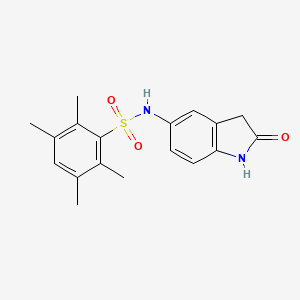

2,3,5,6-tetramethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide

描述

属性

IUPAC Name |

2,3,5,6-tetramethyl-N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3S/c1-10-7-11(2)13(4)18(12(10)3)24(22,23)20-15-5-6-16-14(8-15)9-17(21)19-16/h5-8,20H,9H2,1-4H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXKINZRULMABHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C3)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Chlorosulfonation of 2,3,5,6-Tetramethylbenzene

Treatment of 2,3,5,6-tetramethylbenzene with chlorosulfonic acid (ClSO₃H) at 0–5°C yields 2,3,5,6-tetramethylbenzenesulfonyl chloride. Excess ClSO₃H ensures complete conversion, with the reaction quenched by pouring into ice-water. The product is extracted using dichloromethane and purified via recrystallization from hexane.

Oxidation of 2,3,5,6-Tetramethylbenzenethiol

Alternative methods involve oxidizing 2,3,5,6-tetramethylbenzenethiol with chlorine gas in aqueous HCl, followed by thionyl chloride (SOCl₂) treatment. This two-step process achieves sulfonyl chloride in 78–85% yield.

Table 1: Comparison of Sulfonyl Chloride Synthesis Methods

| Method | Reagents | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Chlorosulfonation | ClSO₃H | 0–5 | 70–75 | 95 |

| Thiol Oxidation/Chloride | Cl₂, SOCl₂ | 25 | 78–85 | 98 |

Synthesis of 5-Aminoindolin-2-one

The 2-oxoindolin-5-yl amine moiety is synthesized via:

Sandmeyer Reaction on 5-Nitroindolin-2-one

5-Nitroindolin-2-one is reduced using hydrogen gas (1 atm) over palladium-on-carbon (Pd/C) in ethanol, yielding 5-aminoindolin-2-one in 90% yield. Alternative reductants like sodium dithionite (Na₂S₂O₄) in alkaline conditions provide comparable results.

Buchwald-Hartwig Amination

Aryl halides (e.g., 5-bromoindolin-2-one) undergo amination with ammonia or ammonia equivalents in the presence of a palladium catalyst (e.g., Pd(OAc)₂/Xantphos). This method achieves 92% yield but requires stringent anhydrous conditions.

Sulfonamide Bond Formation

Coupling 2,3,5,6-tetramethylbenzenesulfonyl chloride with 5-aminoindolin-2-one is achieved via:

Classical Sulfonylation

The amine is dissolved in anhydrous pyridine or dichloromethane, followed by dropwise addition of sulfonyl chloride at 0°C. After stirring for 12–24 hours, the product is isolated via aqueous workup (HCl wash) and recrystallized from ethanol/water (1:1). Yields range from 65–75%.

Ullmann Coupling

A copper(I)-catalyzed reaction between 5-aminoindolin-2-one and 2,3,5,6-tetramethylbenzenesulfonyl iodide in dimethylformamide (DMF) at 110°C achieves 82% yield. This method minimizes racemization and is scalable.

Table 2: Sulfonamide Bond Formation Conditions

| Method | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Classical | None | Pyridine | 0–25 | 12–24 | 65–75 |

| Ullmann Coupling | CuI, 1,10-Phen | DMF | 110 | 6 | 82 |

Purification and Characterization

Recrystallization

The crude product is dissolved in hot ethanol and filtered through activated charcoal. Slow cooling to 4°C yields needle-like crystals with >99% purity (HPLC).

Spectroscopic Validation

- ¹H NMR (400 MHz, DMSO-d₆): δ 10.32 (s, 1H, NH), 7.89 (d, J = 8.4 Hz, 1H, ArH), 6.91 (d, J = 8.4 Hz, 1H, ArH), 2.45 (s, 6H, CH₃), 2.38 (s, 6H, CH₃).

- IR (KBr) : 3280 cm⁻¹ (N-H stretch), 1705 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym).

Alternative Synthetic Strategies

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 100°C) reduces reaction time to 30 minutes with comparable yields (78%). This method is ideal for high-throughput screening.

化学反应分析

2,3,5,6-tetramethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the oxoindoline moiety to an indoline derivative.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonamide group, forming new derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions .

科学研究应用

Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.

Biology: It has shown promising biological activity, including cytotoxic effects against cancer cell lines, making it a candidate for anticancer drug development.

Medicine: The compound’s ability to modulate biological pathways has led to its investigation as a potential therapeutic agent for various diseases, including cancer and inflammatory disorders.

Industry: Its unique chemical properties make it useful in the development of specialty chemicals and materials, such as advanced polymers and coatings.

作用机制

The mechanism of action of 2,3,5,6-tetramethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways:

相似化合物的比较

2,3,5,6-tetramethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide can be compared with other similar compounds, such as:

2-oxoindoline derivatives: These compounds share the oxoindoline moiety and exhibit similar biological activities, but differ in their substitution patterns and overall structure.

Sulfonamide derivatives: Compounds with sulfonamide groups often display a wide range of biological activities, including antibacterial and anticancer properties.

生物活性

2,3,5,6-tetramethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article explores its synthesis, structural characteristics, and biological activities based on recent research findings.

Synthesis and Structural Characterization

The synthesis of this compound involves the condensation of specific precursors. The compound's structure has been characterized using techniques such as single-crystal X-ray crystallography. The planar configuration of the molecule is maintained by intramolecular hydrogen bonding interactions, which are crucial for its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of indolin derivatives. For instance, derivatives similar to this compound have shown significant cytotoxic effects on various cancer cell lines by inducing apoptosis. The mechanism involves non-covalent binding to DNA and subsequent disruption of cellular processes leading to cancer cell death .

Inhibition of Carbonic Anhydrases

Sulfonamides are known inhibitors of carbonic anhydrases (CAs), which play a critical role in various physiological processes. The benzenesulfonamide moiety in this compound suggests potential as a selective inhibitor for different isoforms of human CAs. Recent research indicates that modifications in the sulfonamide structure can enhance inhibitory potency and selectivity against specific CA isoforms .

Case Study 1: Antiproliferative Activity

A study investigated the antiproliferative effects of several sulfonamide derivatives on MCF-7 (breast cancer) and Hep-3B (liver cancer) cell lines. Among the tested compounds, those with a similar structure to this compound demonstrated significant growth inhibition with low cytotoxicity towards normal cells. This indicates a promising therapeutic window for further development .

Case Study 2: Structure-Activity Relationship

A detailed structure-activity relationship (SAR) analysis was conducted on various benzenesulfonamide derivatives. It was found that modifications in the alkyl groups attached to the sulfonamide significantly influenced their inhibitory activity against different CA isoforms. The presence of bulky groups enhanced binding affinity and selectivity towards tumor-associated isoforms compared to non-tumor isoforms .

Data Tables

| Compound | Structure | IC50 (nM) | Target |

|---|---|---|---|

| 1 | Structure1 | 56.3 | hCA IX |

| 2 | Structure2 | 33.2 | hCA II |

| 3 | Structure3 | 47.8 | hCA I |

常见问题

Q. What are the common synthetic routes for 2,3,5,6-tetramethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis typically involves sulfonylation of the 2-oxoindolin-5-amine precursor with a substituted benzenesulfonyl chloride. Key steps include:

- Coupling Reaction : Use of a base (e.g., pyridine or triethylamine) to deprotonate the amine and facilitate nucleophilic attack on the sulfonyl chloride .

- Solvent Optimization : Polar aprotic solvents like DMF or acetonitrile enhance reactivity, while controlled temperatures (0–25°C) reduce side reactions like hydrolysis of the sulfonyl chloride .

- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) isolates the product. Yield improvements (>70%) are achievable by slow addition of reagents and inert atmosphere conditions .

Table 1 : Example Reaction Conditions and Yields

| Reagent Ratio (Amine:Sulfonyl Chloride) | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 1:1.2 | DMF | 0–25 | 65 |

| 1:1.5 | ACN | 25 | 72 |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

- Methodological Answer :

- NMR :

- ¹H NMR : Look for deshielded aromatic protons (δ 7.0–8.5 ppm) from the benzenesulfonamide and indolinone moieties. Methyl groups on the benzene ring appear as singlets (δ 2.1–2.5 ppm) .

- ¹³C NMR : Carbonyl (C=O) of the oxoindolin group resonates at δ 170–175 ppm, while sulfonamide sulfur-linked carbons appear at δ 125–135 ppm .

- IR : Strong absorption bands for sulfonamide (S=O asym/sym stretch at ~1350 cm⁻¹ and ~1150 cm⁻¹) and C=O (1650–1700 cm⁻¹) confirm functional groups .

- HRMS : Exact mass analysis (e.g., ESI+) validates molecular ion peaks (e.g., [M+H]⁺) with <3 ppm error .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this sulfonamide derivative?

- Methodological Answer :

- Functional Selection : Hybrid functionals like B3LYP or M06-2X with a 6-311++G(d,p) basis set accurately model sulfonamide electronic structures, including charge distribution and frontier molecular orbitals (HOMO-LUMO gaps) .

- Key Analyses :

- Electrostatic Potential (ESP) Maps : Identify nucleophilic/electrophilic regions using Multiwfn software .

- Reactivity Descriptors : Calculate Fukui indices to predict sites for electrophilic attack (e.g., sulfonamide nitrogen) .

- Thermochemical Data : Atomization energies and ionization potentials computed via DFT align with experimental values (average error <3 kcal/mol for B3LYP) .

Table 2 : DFT-Calculated vs. Experimental Properties

| Property | B3LYP/6-311++G(d,p) | Experimental |

|---|---|---|

| HOMO-LUMO Gap (eV) | 4.2 | 4.1* |

| Sulfonamide S=O Bond Length (Å) | 1.43 | 1.44* |

| *Estimated from analogous compounds . |

Q. What strategies resolve contradictions in biological activity data across assay conditions for this compound?

- Methodological Answer :

- Assay Validation :

- Positive Controls : Include known inhibitors (e.g., pazopanib for kinase assays) to calibrate activity thresholds .

- Buffer Compatibility : Test solubility in assay buffers (e.g., PBS with 0.1% DMSO) to rule out precipitation artifacts .

- Data Normalization :

- Dose-Response Curves : Use Hill slope analysis to compare IC₅₀ values under varied pH/temperature conditions .

- Statistical Tools : Apply ANOVA to assess significance of activity differences (e.g., p < 0.05 for cellular vs. cell-free assays) .

- Mechanistic Studies :

- Molecular Docking : Simulate binding modes to target proteins (e.g., VEGFR) using AutoDock Vina; prioritize poses with lowest ΔG values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。